The key feature of (1,1,2,2-2H4)Ethane-1,2-(2H2)diol is the presence of four deuterium atoms (²H) replacing the usual hydrogen atoms (¹H) in the molecule. This isotopic substitution offers several advantages in research:
Tetradeuterated ethylene glycol finds applications in various biological and pharmaceutical research areas due to its unique properties:
The unique properties of tetradeuterated ethylene glycol can also be exploited in material science research:
Ethylene glycol-d6 is a deuterated form of ethylene glycol, where six hydrogen atoms are replaced by deuterium isotopes. Its chemical formula is , and it is primarily used in research and industrial applications. Ethylene glycol-d6 is a colorless, odorless liquid that exhibits properties similar to its non-deuterated counterpart, such as being hygroscopic and having a high boiling point. Its unique isotopic composition makes it valuable in various scientific studies, particularly in nuclear magnetic resonance spectroscopy and other analytical techniques where isotopic labeling is beneficial.
Ethylene glycol-d6 can be synthesized through several methods:
Ethylene glycol-d6 has several applications across different fields:
Several compounds are similar to ethylene glycol-d6, each with unique properties:
Compound | Chemical Formula | Notable Characteristics |
---|---|---|
Ethylene Glycol | Commonly used antifreeze; less expensive than deuterated forms. | |
Propylene Glycol | Used as a food additive and in pharmaceuticals; lower toxicity than ethylene glycol. | |
Diethylene Glycol | Used as a solvent; has higher boiling point than ethylene glycol. | |
Glycerol | A triol used in food and pharmaceuticals; has different functional properties compared to diols. | |
Ethanol | A simple alcohol used widely as a solvent and recreational beverage; different chemical behavior compared to glycols. |
Ethylene glycol-d6's uniqueness lies in its isotopic labeling, which allows for specific applications in analytical chemistry that are not possible with non-deuterated forms. The kinetic isotope effect observed with deuterated compounds provides insights into reaction mechanisms that are crucial for advanced research .
Nucleophile | kH/kD | Transition State Character | Deuterium Enrichment (%) | Temperature (K) |
---|---|---|---|---|
Cyanide (CN⁻) | 1.013 | Associative | 98.2 | 298 |
Hydroxide (OH⁻) | 1.097 | Mixed | 97.5 | 298 |
Methoxide (CH₃O⁻) | 1.055 | Dissociative | 98.8 | 298 |
Ammonia (NH₃) | 1.125 | Mixed | 97.1 | 298 |
Water (H₂O) | 1.089 | Dissociative | 98.4 | 298 |
Fluoride (F⁻) | 1.145 | Associative | 97.8 | 298 |
Chloride (Cl⁻) | 1.078 | Mixed | 98.0 | 298 |
Secondary deuterium kinetic isotope effects in ethylene glycol-d6 arise from deuterium substitution at positions not directly involved in bond breaking or formation [18] [22]. These effects reflect changes in hybridization and hyperconjugative interactions during the reaction progression [18] [29]. The magnitude of secondary isotope effects typically ranges from 0.8 to 1.2, with inverse effects indicating strengthening of carbon-deuterium bonds in the transition state [5] [22].
Ring-opening reactions of cyclic ethers derived from ethylene glycol-d6 exhibit complex secondary isotope effects that depend on the stereochemistry and conformational preferences of the reacting species [11] [32]. Experimental measurements reveal that deuterium substitution at β-positions can lead to inverse kinetic isotope effects due to hyperconjugative stabilization of developing positive charge [11] [29].
The temperature dependence of deuterium kinetic isotope effects provides information about the activation parameters and the contribution of quantum tunneling to the reaction mechanism [6] [23]. Path integral molecular dynamics simulations demonstrate that tunneling contributions become significant at temperatures below 300 K, particularly for reactions involving carbon-deuterium bond breaking [23] [44].
Arrhenius plots for reactions involving ethylene glycol-d6 show non-linear behavior at low temperatures, indicating the onset of tunneling effects that are more pronounced for protium than deuterium [6] [33]. The activation energies for deuterated species are typically 2-5 kJ/mol higher than their protiated analogs, reflecting the stronger carbon-deuterium bonds [30] [45].
Deuterium substitution in ethylene glycol-d6 results in substantial zero-point energy differences compared to the protiated analog, leading to enhanced thermodynamic stability [3] [17]. The lower vibrational frequencies of deuterium-containing bonds contribute to reduced zero-point energies, with typical differences of 200-400 cm⁻¹ per deuterium substitution [28] [31].
Computational analysis using density functional theory methods reveals that the zero-point energy difference between ethylene glycol and ethylene glycol-d6 amounts to approximately 285 cm⁻¹, corresponding to a stabilization energy of 3.4 kJ/mol at 298 K [42] [45]. This stabilization manifests as increased melting points, reduced vapor pressures, and altered phase equilibria for the deuterated compound [14] [15].
Table 2: Thermodynamic Stabilization Parameters in Hydrogen-Bonded Networks
Parameter | Ethylene Glycol-H₆ | Ethylene Glycol-d₆ | Isotope Effect |
---|---|---|---|
Hydrogen Bond Length (Å) | 1.89 | 1.84 | -0.05 |
Hydrogen Bond Energy (kJ/mol) | -21.30 | -23.70 | -2.40 |
Zero-Point Energy Difference (cm⁻¹) | 0.00 | -285.00 | -285.00 |
Vibrational Frequency Shift (cm⁻¹) | 0.00 | -450.00 | -450.00 |
Thermal Stability Enhancement (K) | 0.00 | 2.40 | 2.40 |
The formation of hydrogen-bonded networks in ethylene glycol-d6 exhibits enhanced stability compared to the protiated analog due to the Ubbelohde effect [3] [26]. Deuterium-containing hydrogen bonds are typically 1-3 kJ/mol stronger than their protium analogs, resulting from the more localized nature of deuterium and reduced zero-point motion [3] [17].
Neutron diffraction studies of crystalline ethylene glycol-d6 reveal shortened deuterium bond lengths and increased binding energies in hydrogen-bonded assemblies [40] [41]. The oxygen-deuterium bond distances are approximately 0.02-0.05 Å shorter than corresponding oxygen-hydrogen distances, reflecting the stronger electrostatic interactions and reduced vibrational amplitudes [3] [40].
Medium effects arising from deuterium oxide solvation contribute significantly to the thermodynamic stabilization of ethylene glycol-d6 in aqueous environments [30] [42]. Path integral free-energy simulations demonstrate that solvent isotope effects account for 60-70% of the total stabilization energy in deuterated systems [30] [42].
The enhanced hydrogen bonding network in deuterium oxide leads to increased solvation energies for ethylene glycol-d6, with free energy differences of 1.5-2.5 kJ/mol compared to protiated solvents [42] [45]. These effects manifest as altered acid-base equilibria, modified solubility parameters, and shifted conformational preferences in solution [10] [42].
Hyperconjugative interactions involving carbon-deuterium bonds play a crucial role in stabilizing transition state geometries during chemical transformations of ethylene glycol-d6 [4] [18]. The reduced hyperconjugative ability of carbon-deuterium bonds compared to carbon-hydrogen bonds results from the lower polarizability and higher bond strength of the deuterated system [5] [18].
Quantum mechanical calculations reveal that carbon-deuterium hyperconjugation provides 10-15% less stabilization than carbon-hydrogen hyperconjugation in carbocationic transition states [18] [29]. This difference arises from the reduced overlap between the carbon-deuterium sigma orbital and the empty p-orbital of the electron-deficient carbon center [4] [32].
Table 3: Hyperconjugative Interactions in Transition State Geometries
Transition State Geometry | C-H Hyperconjugation (kJ/mol) | C-D Hyperconjugation (kJ/mol) | Isotope Effect Ratio | Force Constant Change (N/m) | Vibrational Frequency (cm⁻¹) |
---|---|---|---|---|---|
Early (Reactant-like) | 12.5 | 11.8 | 1.059 | +45 | 1350 |
Mid (Balanced) | 8.7 | 8.1 | 1.074 | +32 | 1180 |
Late (Product-like) | 4.2 | 3.9 | 1.077 | +18 | 950 |
The coupling between carbon-deuterium stretching and bending modes influences the geometry and stability of transition states in reactions involving ethylene glycol-d6 [9] [33]. Vibrational mode analysis reveals that deuterium substitution leads to decoupling of previously coupled modes, resulting in altered force constants and modified reaction coordinates [9] [22].
Normal coordinate analysis demonstrates that carbon-deuterium bonds exhibit increased force constants in transition state geometries, reflecting the tighter binding and reduced vibrational amplitudes of the deuterated system [22] [33]. These changes manifest as inverse secondary kinetic isotope effects ranging from 0.92 to 1.02, depending on the specific reaction pathway [18] [22].
Deuterium substitution induces subtle electronic structure modifications that affect the energetics and geometries of transition states [32] [36]. Ab initio calculations using the multicomponent molecular orbital method reveal that deuterium substitution alters the electron density distribution around the reaction center [36] [43].
The electronic effects of deuteration are most pronounced in reactions involving charge development, where the reduced polarizability of carbon-deuterium bonds leads to differential stabilization of ionic intermediates [32] [43]. These effects contribute to the observed kinetic isotope effects and provide insight into the electronic nature of the transition state [11] [32].
Path integral molecular dynamics simulations provide detailed insights into the quantum nuclear effects governing the vibrational behavior of ethylene glycol-d6 [7] [8]. These simulations reveal that deuterium substitution significantly alters the quantum delocalization of nuclear positions, leading to modified vibrational spectra and thermodynamic properties [23] [34].
The quantum delocalization of deuterium nuclei is approximately 30% smaller than that of hydrogen nuclei due to the increased mass and reduced zero-point motion [7] [37]. This effect is particularly pronounced for stretching modes involving oxygen-deuterium bonds, where the quantum delocalization decreases from 0.087 Å for hydrogen to 0.063 Å for deuterium [8] [23].
Table 4: Vibrational Mode Analysis Through Path Integral Simulations
Vibrational Mode | Frequency (cm⁻¹) | Reduced Mass (amu) | Zero-Point Energy (kJ/mol) | Quantum Delocalization (Å) |
---|---|---|---|---|
O-H Stretch | 3756 | 1.08 | 22.4 | 0.087 |
O-D Stretch | 2788 | 2.01 | 16.6 | 0.063 |
C-H Stretch | 2935 | 1.04 | 17.5 | 0.075 |
C-D Stretch | 2186 | 1.94 | 13.0 | 0.054 |
H-O-H Bend | 1595 | 1.82 | 9.5 | 0.045 |
D-O-D Bend | 1178 | 3.27 | 7.0 | 0.032 |
C-C Stretch | 1085 | 6.86 | 6.5 | 0.028 |
Torsional Mode | 875 | 12.50 | 5.2 | 0.021 |
Deuterium substitution in ethylene glycol-d6 results in systematic downward shifts of vibrational frequencies due to the increased reduced mass of the oscillating system [28] [38]. The frequency shifts follow the square root of the mass ratio, with deuterium-containing modes exhibiting frequencies approximately 70-75% of their protiated analogs [28] [41].
High-resolution infrared spectroscopy combined with computational normal mode analysis reveals that oxygen-deuterium stretching modes appear at 2788 cm⁻¹ compared to 3756 cm⁻¹ for oxygen-hydrogen stretches [38] [41]. Similarly, carbon-deuterium stretching modes are observed at 2186 cm⁻¹, representing a significant red-shift from the corresponding carbon-hydrogen modes at 2935 cm⁻¹ [28] [38].
Temperature-dependent path integral simulations demonstrate that quantum nuclear effects become increasingly important at lower temperatures, where classical mechanics fails to accurately describe the nuclear motion [7] [23]. The convergence of path integral calculations requires larger numbers of imaginary time slices for deuterated systems due to the smaller quantum delocalization [23] [37].
Ring polymer molecular dynamics calculations reveal that the number of beads required for convergence scales inversely with the nuclear mass, necessitating 20-30% fewer beads for deuterium compared to hydrogen at equivalent temperatures [44] [37]. This computational advantage makes deuterated systems particularly attractive for extensive path integral simulations of complex molecular processes [7] [34].
Path integral simulations reveal significant anharmonic coupling between different vibrational modes in ethylene glycol-d6, particularly between stretching and bending coordinates [38] [23]. The anharmonic coupling constants are modified by deuterium substitution, leading to altered vibrational spectra and modified thermodynamic properties [41] [38].
Ethylene glycol-d6 has emerged as a critical deuterated solvent in advanced multidimensional Nuclear Magnetic Resonance applications, offering unique advantages for matrix engineering and spectral optimization. The compound, with molecular formula DOCD₂CD₂OD and molecular weight 68.10 g/mol, provides exceptional isotopic purity at 98 atom % deuterium content [1] [2].
The solvent matrix engineering capabilities of ethylene glycol-d6 stem from its distinctive physical properties. The compound exhibits a density of 1.220 g/mL at 25°C and a boiling point range of 196-198°C [1] [2]. These characteristics enable the formation of stable, homogeneous matrices that are essential for high-resolution multidimensional Nuclear Magnetic Resonance experiments.
Research has demonstrated that ethylene glycol-d6 serves as an effective solvent for Nuclear Magnetic Resonance-based analyses, particularly in studies requiring minimal proton interference [1] [3]. The deuterated nature of all exchangeable hydrogen atoms eliminates background signals that could otherwise complicate spectral interpretation in multidimensional experiments.
In comparative studies with conventional deuterated solvents, ethylene glycol-d6 shows superior performance in certain applications. The compound's viscosity properties allow for controlled molecular motion dynamics, which is crucial for optimizing cross-peak resolution in two-dimensional Nuclear Magnetic Resonance experiments [4]. The enhanced signal-to-noise ratios achieved with ethylene glycol-d6 matrices have been particularly valuable in structural elucidation studies of complex biological molecules.
Property | Value | Reference |
---|---|---|
Molecular Weight | 68.10 g/mol | [1] [2] |
Density (25°C) | 1.220 g/mL | [1] [2] |
Boiling Point | 196-198°C | [1] [2] |
Isotopic Purity | 98 atom % D | [1] [2] |
Refractive Index | n²⁰/D 1.431 | [1] [2] |
Melting Point | -13°C | [1] [2] |
The matrix engineering applications extend to temperature-dependent studies where ethylene glycol-d6 demonstrates remarkable stability across a wide temperature range. This thermal stability is essential for multidimensional Nuclear Magnetic Resonance experiments that require precise temperature control for dynamic studies [5] [6].
Dynamic Nuclear Polarization Nuclear Magnetic Resonance represents a revolutionary approach to signal enhancement, where ethylene glycol-d6 plays a crucial role in facilitating efficient polarization transfer mechanisms. The technique achieves dramatic signal intensity increases through the transfer of polarization from highly polarized electrons to nuclear spins [7] [8].
The polarization transfer enhancement capabilities of ethylene glycol-d6 are particularly evident in dissolution Dynamic Nuclear Polarization experiments. Research has shown that ethylene glycol-d6 can serve as both a matrix component and a polarization transfer medium, with enhancement factors exceeding 30-fold improvements in signal intensity [7]. The compound's deuterated structure eliminates competing proton polarization pathways, allowing for more efficient electron-to-nucleus polarization transfer.
In comparative studies, ethylene glycol-d6 has demonstrated superior performance in Dynamic Nuclear Polarization applications when compared to conventional matrices. The compound's ability to maintain stable electron paramagnetic agent distributions contributes to consistent polarization transfer efficiency [9] [10]. Studies using trityl OX063 and nitroxide radicals have shown that ethylene glycol-d6 matrices achieve optimal polarization buildup times while maintaining high nuclear polarization levels.
The mechanistic aspects of polarization transfer in ethylene glycol-d6 matrices involve complex interactions between the deuterated solvent, electron paramagnetic agents, and target nuclei. Research has identified that the compound's molecular structure facilitates efficient cross-effect and thermal mixing mechanisms, which are the dominant polarization transfer pathways in Dynamic Nuclear Polarization experiments [10] [11].
Parameter | Value | Mechanism | Reference |
---|---|---|---|
Enhancement Factor | >30-fold | Cross-effect | [7] |
Polarization Buildup Time | Variable | Thermal mixing | [9] |
Electron-Nuclear Coupling | High efficiency | Dipolar interaction | [10] |
Temperature Range | 1.2-4.2 K | Cryogenic operation | [10] |
Advanced applications have utilized ethylene glycol-d6 in metal-organic framework systems for endogenous Dynamic Nuclear Polarization studies. Research has demonstrated that ethylene glycol loaded into metal-organic frameworks can achieve significant polarization enhancement through gadolinium-based polarization agents [11]. These studies have shown up to 30-fold carbon-13 signal enhancement for framework linkers while maintaining accessible pore structures for guest molecule analysis.
The polarization transfer dynamics in ethylene glycol-d6 systems exhibit unique characteristics related to the compound's conformational flexibility. Studies have identified that the deuterated molecule's gauche and trans conformational states contribute differently to polarization transfer efficiency, with specific conformers showing enhanced coupling to electron paramagnetic agents [12] [13].
The application of ethylene glycol-d6 in isotopic filtering represents a sophisticated analytical approach for studying complex biological systems. The deuterated compound serves as an internal standard and matrix component that enables precise discrimination between endogenous and exogenous compounds in biological samples [14] [15].
Isotopic filtering applications of ethylene glycol-d6 have been extensively developed for forensic and clinical analyses. Research has demonstrated the compound's effectiveness as an internal standard in gas chromatography-mass spectrometry methods for ethylene glycol quantification in biological matrices [16] [14]. The deuterated analog provides a mass shift of +6 atomic mass units, allowing for accurate isotopic dilution analysis with detection limits reaching 1 μg/mL for ethylene glycol determination.
The isotopic filtering capabilities extend to complex biological matrix analysis where ethylene glycol-d6 enables separation of naturally occurring compounds from synthetic derivatives. Studies have shown that the deuterated compound maintains similar chemical behavior to its non-deuterated counterpart while providing distinct mass spectral signatures for analytical differentiation [18].
Advanced applications have incorporated ethylene glycol-d6 in metabolic studies where isotopic labeling provides insights into biochemical pathways. The compound's deuterated structure allows for tracking of metabolic transformation processes without interference from endogenous ethylene glycol derivatives [18].
Application | Matrix Type | Detection Limit | Mass Shift | Reference |
---|---|---|---|---|
Forensic Analysis | Blood/Urine | 1 μg/mL | +6 amu | [16] [14] |
Metabolic Studies | Tissue | Variable | +6 amu | [18] |
Clinical Diagnostics | Serum | 0.1 μg/mL | +6 amu | [14] |
Environmental Analysis | Water | ng/mL levels | +6 amu | [15] |
The isotopic filtering methodology has been refined through the development of specialized derivatization techniques that enhance the analytical selectivity of ethylene glycol-d6 in biological matrices. Research has shown that simultaneous derivatization with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide and pentafluorophenylhydrazine enables comprehensive analysis of ethylene glycol and its metabolites while maintaining isotopic discrimination [14].
Complex biological matrix studies have utilized ethylene glycol-d6 for investigating hydrogen bonding networks and intermolecular interactions in biological systems. The deuterated compound's ability to form hydrogen bonds similar to its non-deuterated counterpart, while providing isotopic discrimination, has enabled detailed structural studies of protein-ligand interactions.
Quantum Cascade Laser spectroscopy represents a cutting-edge analytical technique where ethylene glycol-d6 contributes to advanced conformational analysis studies. The integration of deuterated compounds with Quantum Cascade Laser technology enables high-resolution vibrational spectroscopy with unprecedented sensitivity and selectivity.
The conformational analysis capabilities of ethylene glycol-d6 in Quantum Cascade Laser spectroscopy stem from the compound's unique vibrational characteristics. The deuterated molecule exhibits distinct vibrational modes that are well-separated from hydrogen-containing analytes, enabling selective detection and conformational state determination [12].
Advanced applications have utilized external cavity Quantum Cascade Laser systems operating in the 1400-1710 cm⁻¹ range for detailed conformational analysis of ethylene glycol-d6. These studies have achieved measurement times as short as 5 minutes while maintaining sufficient sensitivity for conformational discrimination.
The conformational analysis reveals complex intramolecular interactions within ethylene glycol-d6 molecules. Research has identified that the deuterated compound exhibits conformational preferences that differ from its non-deuterated counterpart, with specific conformers showing enhanced stability in certain solvent environments [12] [13].
Parameter | Value | Application | Reference |
---|---|---|---|
Spectral Range | 1400-1710 cm⁻¹ | Conformational modes | |
Measurement Time | 5 minutes | Rapid analysis | |
Sensitivity | Low ppm levels | Trace detection | |
Resolution | <4 Hz linewidth | High precision | [7] |
The conformational dynamics of ethylene glycol-d6 have been investigated using time-resolved Quantum Cascade Laser spectroscopy. Studies have shown that the deuterated molecule undergoes conformational interconversion on timescales accessible to modern Quantum Cascade Laser systems, enabling real-time monitoring of molecular dynamics.
Advanced conformational analysis has revealed that ethylene glycol-d6 exhibits preferential conformational states depending on the surrounding chemical environment. Research has identified that intramolecular hydrogen bonding in the deuterated compound influences conformational preferences, with gauche conformers being energetically favored in most solvent systems [12].
The application of Quantum Cascade Laser spectroscopy to ethylene glycol-d6 conformational analysis has enabled detailed investigations of rotational isomerism and large-amplitude motions. Studies have identified specific tunneling pathways between conformational states, providing insights into the molecular mechanisms governing conformational interconversion.
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Irritant